molecular formula C9H14O2 B2529893 2-cyclohexylidenepropanoic Acid CAS No. 77124-22-2

2-cyclohexylidenepropanoic Acid

Cat. No. B2529893
CAS RN: 77124-22-2
M. Wt: 154.209
InChI Key: ILPJNQOCORRCHP-UHFFFAOYSA-N
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Description

2-Cyclohexylidenepropanoic acid is a chemical compound with the molecular formula C9H14O2 . It has a molecular weight of 154.21 .


Molecular Structure Analysis

The molecular structure of 2-cyclohexylidenepropanoic acid consists of nine carbon atoms, fourteen hydrogen atoms, and two oxygen atoms . More detailed structural analysis would require advanced techniques such as NMR, HPLC, LC-MS, UPLC .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Peptidotriazoles and Copper-Catalyzed Cycloadditions : 2-Cyclohexylidenepropanoic Acid plays a role in the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, useful in peptide synthesis (Tornøe, Christensen, & Meldal, 2002).
  • Catalytic Oxidation : It's involved in the oxidation of cyclohexane, an essential process for producing raw materials like adipic acid and caprolactam (Kumar, Sithambaram, & Suib, 2009).
  • Metal Complexes Formation : 2-Cyclohexylidenepropanoic Acid reacts with nickel(0) to form nickel(0) complexes, significant in synthesizing steroid side chains containing γ-ketocarboxylic acids (Fischer, Walther, Kempe, Sieler, & Schönecker, 1993).

Material Science and Environmental Applications

  • "Green" Route to Adipic Acid : The compound is significant in environmentally friendly synthesis methods, such as the direct oxidation of cyclohexenes to adipic acid, reducing harmful emissions (Sato, Aoki, & Noyori, 1998).
  • Enantioselective Synthesis : Used in the enantioselective synthesis of specific amino acids, highlighting its role in asymmetric synthesis (Alonso, Santacana, Rafecas, & Riera, 2005).

Catalysis and Chemical Processes

  • Catalytic Hydrogenation : Involved in catalytic hydrogenation processes, like the hydrogenation of ketones in aqueous acidic media (Gottardo et al., 2015).
  • Esterification Processes : Plays a role in the esterification of acetic acid, essential in synthesizing various chemicals (Saha & Streat, 1998).

Medical and Biological Research

  • Synthesis of Bioactive Molecules : Used in synthesizing molecules with potent antitumor activity, such as novel cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules (Savić et al., 2014).
  • Molecular Recognition Studies : Essential in molecular recognition studies, aiding in the discrimination of isomers through NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

properties

IUPAC Name

2-cyclohexylidenepropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPJNQOCORRCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCCCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexylidenepropanoic Acid

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